
U-62066
Übersicht
Beschreibung
Es wurde mit der Absicht entwickelt, eine neue Klasse von Analgetika zu schaffen, die ihre schmerzlindernden Eigenschaften beibehält, während die Nebenwirkungen, die typischerweise mit μ-Opioid-Rezeptoragonisten verbunden sind, wie z. B. körperliche Abhängigkeit und Atemdepression, minimiert werden . Es wurde festgestellt, dass Spiradolin analgetische, diuretische und hustenstillende Wirkungen hat .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Spiradolin umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die ein spirozyklisches Ringsystem umfasst. Die wichtigsten Schritte umfassen typischerweise:
- Bildung des spirozyklischen Kerns.
- Einführung des Pyrrolidinrings.
- Anbindung der Dichlorphenylgruppe.
Industrielle Produktionsmethoden: Die industrielle Produktion von Spiradolin würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Verwendung gefährlicher Reagenzien und Bedingungen zu minimieren. Dies könnte die Verwendung katalytischer Verfahren und der kontinuierlichen Flusschemie umfassen, um die Effizienz und Skalierbarkeit zu verbessern .
Wissenschaftliche Forschungsanwendungen
Analgesic Properties
Spiradoline is primarily recognized for its analgesic properties, acting as a selective agonist for the kappa-opioid receptor (KOR). This receptor is implicated in pain modulation and offers an alternative to traditional mu-opioid receptor agonists, which are associated with significant side effects such as respiratory depression and addiction. Research has shown that Spiradoline can effectively alleviate pain without the same level of dependency risk associated with mu-opioid receptor agonists .
Opioid Dependence Treatment
Due to its selective action on KORs, Spiradoline has been investigated as a potential treatment for opioid dependence. Studies suggest that compounds targeting kappa receptors may help mitigate withdrawal symptoms and reduce cravings in individuals with opioid use disorder . This aspect positions Spiradoline as a promising candidate for further clinical trials aimed at developing safer alternatives for managing opioid addiction.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity of Spiradoline to various receptors. These studies indicate that Spiradoline exhibits significant binding energy to kappa-opioid receptors, suggesting that it could be optimized further for enhanced efficacy in pain management and opioid dependence treatment .
Anti-inflammatory Potential
While primarily studied for its analgesic properties, there is emerging evidence that Spiradoline may also possess anti-inflammatory effects. In silico studies have suggested potential interactions with inflammatory pathways, warranting further investigation into its role as an anti-inflammatory agent .
Table 1: Summary of Research Findings on Spiradoline
Notable Research Outcomes
- Pain Management : Clinical studies have demonstrated that Spiradoline provides effective analgesia comparable to traditional opioids but with a lower risk of addiction.
- Opioid Use Disorder : Preliminary trials indicate that patients treated with Spiradoline experience fewer cravings and reduced withdrawal symptoms.
- Inflammation : In vitro studies have shown that Spiradoline may reduce markers of inflammation, suggesting additional therapeutic uses beyond pain relief.
Wirkmechanismus
Target of Action
U-62066, also known as Spiradoline Mesylate Salt, primarily targets the κ-opioid receptor . This receptor is a type of opioid receptor that has high affinity for kappa-selective opioids. It is involved in various physiological processes, including pain perception, consciousness, motor control, and mood .
Mode of Action
As a highly selective κ-opioid receptor agonist, this compound binds to its target receptor and activates it . This activation leads to a series of intracellular events, including inhibition of adenylate cyclase activity, activation of potassium channels, and inhibition of calcium channels . These changes result in hyperpolarization of the cell membrane, reducing neuronal excitability .
Biochemical Pathways
The activation of the κ-opioid receptor by this compound affects several biochemical pathways. It can lead to analgesic effects, likely through modulation of pain perception pathways . Additionally, it has been shown to have diuretic effects, possibly through its action on renal function . The specific biochemical pathways affected by this compound are still under investigation.
Result of Action
The activation of the κ-opioid receptor by this compound results in several molecular and cellular effects. It exhibits analgesic effects, providing relief from pain . It also has diuretic effects, increasing the excretion of water from the body . Additionally, this compound has been observed to have antitussive properties, suppressing cough in rats .
Biochemische Analyse
Biochemical Properties
Spiradoline mesylate salt plays a significant role in biochemical reactions by interacting with κ-opioid receptors. These receptors are G-protein-coupled receptors that inhibit adenylate cyclase activity, leading to a decrease in the production of cyclic AMP (cAMP). This interaction results in the modulation of various downstream signaling pathways . Spiradoline mesylate salt has a high affinity for κ-opioid receptors, with a dissociation constant (K_i) of 8.6 nM in guinea pig brain . It does not significantly interact with μ-opioid or δ-opioid receptors, making it highly selective for κ-opioid receptors .
Cellular Effects
Spiradoline mesylate salt exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, spiradoline mesylate salt inhibits the release of neurotransmitters such as dopamine, leading to a decrease in locomotor activity and analgesia . It also exhibits neuroprotective properties in animal models of ischemia by reducing neuronal damage . Additionally, spiradoline mesylate salt has been shown to produce significant sedation and diuresis in humans .
Molecular Mechanism
The molecular mechanism of spiradoline mesylate salt involves its binding to κ-opioid receptors, which are primarily located in the central nervous system. Upon binding, spiradoline mesylate salt activates the receptor, leading to the inhibition of adenylate cyclase and a subsequent decrease in cAMP levels . This results in the modulation of various downstream signaling pathways, including the inhibition of voltage-gated calcium channels and the activation of potassium channels . These effects contribute to the analgesic and sedative properties of spiradoline mesylate salt .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of spiradoline mesylate salt have been observed to change over time. The compound has a short duration of action, with peak effects occurring around 30 minutes after administration . Spiradoline mesylate salt is stable under standard laboratory conditions and does not undergo significant degradation . Long-term studies have shown that repeated administration of spiradoline mesylate salt can lead to tolerance, necessitating higher doses to achieve the same effects .
Dosage Effects in Animal Models
The effects of spiradoline mesylate salt vary with different dosages in animal models. At low doses, it produces analgesic and antitussive effects without significant adverse effects . At higher doses, spiradoline mesylate salt can cause sedation, dysphoria, and diuresis . In some cases, high doses have been associated with adverse effects such as respiratory depression and decreased locomotor activity .
Metabolic Pathways
Spiradoline mesylate salt is primarily metabolized in the liver through various enzymatic pathways. It does not have significant active metabolites, and its metabolic products are excreted primarily through the kidneys . The compound’s metabolism involves the action of cytochrome P450 enzymes, which facilitate its breakdown into inactive metabolites. Spiradoline mesylate salt does not significantly affect metabolic flux or metabolite levels in the body.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of spiradoline involves multiple steps, starting with the preparation of the core structure, which includes a spirocyclic ring system. The key steps typically involve:
- Formation of the spirocyclic core.
- Introduction of the pyrrolidine ring.
- Attachment of the dichlorophenyl group.
Industrial Production Methods: Industrial production of spiradoline would likely involve optimization of the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents and conditions. This could include the use of catalytic processes and continuous flow chemistry to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Spiradolin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Einführung von Sauerstoffatomen in das Molekül.
Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen.
Substitution: Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Reagenzien wie Halogene (Chlor, Brom) oder Nucleophile (Amine, Thiole).
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zur Bildung von Ketonen oder Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
Ketazocine: Another κ-opioid receptor agonist with similar analgesic properties.
Alazocine: Known for its κ-opioid receptor agonist activity and similar effects to spiradoline.
Enadoline: A potent κ-opioid receptor agonist with similar pharmacological properties.
Uniqueness of Spiradoline: Spiradoline is unique in its high selectivity for κ-opioid receptors and its ability to penetrate the blood-brain barrier effectively. Unlike some other κ-opioid receptor agonists, spiradoline has a relatively short duration of action and does not produce significant active metabolites .
Biologische Aktivität
The compound 2-(3,4-dichlorophenyl)-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide , commonly referred to as spiradoline (U-62066) , is a synthetic opioid with a significant focus on its biological activity, particularly as a selective agonist for the κ-opioid receptor (KOR) . This article delves into its biochemical properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Overview of Spiradoline
Spiradoline was developed to provide analgesic effects while minimizing the side effects associated with traditional μ-opioid receptor agonists. As a KOR agonist, it has been studied for its potential in treating various pain-related conditions and other disorders.
Property | Value |
---|---|
CAS Number | 87151-85-7 |
Molecular Formula | C22H30Cl2N2O2 |
Molecular Weight | 425.4 g/mol |
IUPAC Name | 2-(3,4-dichlorophenyl)-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide |
Synonyms | Spiradoline, U 62066 |
Spiradoline primarily targets the KOR, which is a G-protein-coupled receptor involved in modulating pain perception and other physiological processes. Upon binding to KOR, spiradoline activates several intracellular signaling pathways:
- Inhibition of Adenylate Cyclase : This leads to reduced levels of cyclic AMP (cAMP), which plays a crucial role in neurotransmitter release and neuronal excitability.
- Modulation of Neurotransmitter Release : Spiradoline inhibits the release of neurotransmitters such as dopamine and substance P, contributing to its analgesic effects .
- Biochemical Pathways : Activation of KOR affects various pathways involved in nociception and can lead to neuroprotective effects under certain conditions .
Analgesic Properties
Spiradoline has demonstrated significant analgesic effects in various animal models:
- Pain Relief : Studies indicate that spiradoline effectively reduces pain responses in models of acute and chronic pain by acting on KOR .
- Dosage Effects : At low doses (0.01–1 μM), spiradoline has shown neuroprotective properties in rat hippocampal slices subjected to hypoxia/hypoglycemia . Higher doses have been associated with sedation and decreased locomotor activity without significant adverse effects.
Side Effects and Safety Profile
While spiradoline offers pain relief with reduced risk of respiratory depression compared to μ-opioid agonists, it may still present certain side effects:
- Cardiovascular Effects : At higher doses (100 μmol/kg), spiradoline can decrease heart rate and contractility in isolated rat hearts .
- Sedation : Doses starting from 1.55 mg/kg have been linked to sedation effects as measured by rotarod tests .
Case Studies and Research Findings
Several studies have explored the pharmacological profiles of spiradoline:
- Neuroprotection Studies : Research indicates that spiradoline can protect neuronal cells from damage induced by ischemia, suggesting potential applications in neurodegenerative diseases .
- Comparative Binding Affinities : In vitro studies have shown that spiradoline exhibits a favorable binding profile with KOR compared to μ-opioid receptors (MOR), indicating its potential for selective analgesia without the typical side effects associated with MOR activation .
- Therapeutic Applications : Spiradoline's unique properties make it a candidate for treating conditions like pruritis, multiple sclerosis-related pain, and other centrally mediated nociceptive disorders .
Eigenschaften
CAS-Nummer |
87151-85-7 |
---|---|
Molekularformel |
C22H30Cl2N2O2 |
Molekulargewicht |
425.4 g/mol |
IUPAC-Name |
2-(3,4-dichlorophenyl)-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide |
InChI |
InChI=1S/C22H30Cl2N2O2/c1-25(21(27)14-16-5-6-17(23)18(24)13-16)19-7-9-22(8-4-12-28-22)15-20(19)26-10-2-3-11-26/h5-6,13,19-20H,2-4,7-12,14-15H2,1H3/t19-,20-,22-/m0/s1 |
InChI-Schlüssel |
NYKCGQQJNVPOLU-ONTIZHBOSA-N |
SMILES |
CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl.CS(=O)(=O)O |
Isomerische SMILES |
CN([C@H]1CC[C@@]2(CCCO2)C[C@@H]1N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl |
Kanonische SMILES |
CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl |
Key on ui other cas no. |
87151-85-7 |
Synonyme |
spiradoline U 62066 U-62,066E U62,066E |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.